molecular formula C18H14F3N3OS B2371571 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034411-46-4

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2371571
CAS No.: 2034411-46-4
M. Wt: 377.39
InChI Key: MAEXHRPDQHMDKF-UHFFFAOYSA-N
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Description

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 5-(Thiophen-2-yl)pyridine-3-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-phenylurea
  • 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-chlorophenyl)urea
  • 1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable candidate for further research and development.

Biological Activity

1-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a thiophene group, a pyridine ring, and a trifluoromethyl-substituted phenyl moiety, which may enhance its biological activity. This article reviews the synthesized compound's biological properties, focusing on its anticancer and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N3SC_{16}H_{14}F_3N_3S, with a molecular weight of 363.4 g/mol. The presence of heterocycles such as thiophene and pyridine contributes to its unique chemical behavior, potentially allowing for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The structural features enable it to fit into active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The trifluoromethyl group is known to enhance lipophilicity and bioavailability, which can improve the compound's efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar urea derivatives. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values reported for these compounds ranged from 2.12 μM to 3.90 μM, indicating potent activity comparable to established drugs like sorafenib .

CompoundCell LineIC50 (μM)
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71
Target CompoundA5492.39 ± 0.10
Target CompoundHCT-1163.90 ± 0.33

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. The urea moiety is known to engage in hydrogen bonding with target proteins, enhancing binding affinity and specificity. For example, compounds with similar structures have shown promise in inhibiting BRAF kinases, which play a critical role in cell proliferation .

Case Studies

  • In Vitro Studies : A series of urea derivatives were synthesized and evaluated for their antiproliferative activity using MTT assays on cancer cell lines. The results indicated that modifications in the molecular structure significantly impacted biological activity, suggesting that the thiophene substitution could enhance potency against specific cancer types .
  • Mechanistic Insights : Computational docking studies have provided insights into how these compounds interact with BRAF protein targets. Key interactions include hydrogen bonding between the nitrogen atom of the urea group and amino acid residues within the active site of BRAF, which is crucial for its kinase activity .

Properties

IUPAC Name

1-[(5-thiophen-2-ylpyridin-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS/c19-18(20,21)14-4-1-2-5-15(14)24-17(25)23-10-12-8-13(11-22-9-12)16-6-3-7-26-16/h1-9,11H,10H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEXHRPDQHMDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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